molecular formula C14H13N3OS B1212785 2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine

2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine

Cat. No. B1212785
M. Wt: 271.34 g/mol
InChI Key: DNCRQPWXCICAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine is a member of imidazoles.

Scientific Research Applications

1. Cardiotonic Agent with Inotropic and Vasodilator Activities

Research has identified 2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine as a cardiotonic agent with both inotropic and vasodilator activities. Specifically, it has been used in clinical trials for its cardiotonic properties. Notably, the synthesis of 14C-labeled and 18O-labeled forms of this compound has been explored to facilitate kinetic analysis and understand its metabolic pathways (Kau, Krushinski, & Robertson, 1985).

2. Structural Importance in Inotropic Activity

The structural modifications, particularly in the nitrogen position of 2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine, are crucial for its inotropic activity. Studies have shown that subtle changes in its structure can significantly affect its potency as an inotropic agent (Spitzer, Victor, Pollock, & Hayes, 1988).

3. Influence on Sarcoplasmic Calcium Pump

This compound does not interfere with the activity of the sarcoplasmic calcium pump in muscle cells, which suggests a specific mechanism of action that could be beneficial in treating heart conditions without affecting calcium distribution and movement in muscle (Hasselbach, 1981).

4. Photophysical Characteristics

The photophysical characteristics of derivatives of 2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine have been studied. This includes analysis in various solvents to understand intramolecular charge transfer and proton transfer processes, which are essential for developing fluorescent probes and materials (Behera, Karak, & Krishnamoorthy, 2015).

5. Hemodynamic Parameters in Myocardial Infarction

The compound has been evaluated for its influence on hemodynamic parameters in patients with acute myocardial infarction. It showed potential in reducing the preload of the heart and increasing cardiac output, making it a promising therapeutic agent for heart conditions (Nebel, Sabin, & Surawitzki, 1981).

properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

2-(2-methoxy-4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H13N3OS/c1-18-13-7-9(19-2)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17)

InChI Key

DNCRQPWXCICAHX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

COC1=C(C=CC(=C1)SC)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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